4-(Azetidin-3-yl)-3-fluoropyridine 4-(Azetidin-3-yl)-3-fluoropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17423414
InChI: InChI=1S/C8H9FN2/c9-8-5-10-2-1-7(8)6-3-11-4-6/h1-2,5-6,11H,3-4H2
SMILES:
Molecular Formula: C8H9FN2
Molecular Weight: 152.17 g/mol

4-(Azetidin-3-yl)-3-fluoropyridine

CAS No.:

Cat. No.: VC17423414

Molecular Formula: C8H9FN2

Molecular Weight: 152.17 g/mol

* For research use only. Not for human or veterinary use.

4-(Azetidin-3-yl)-3-fluoropyridine -

Specification

Molecular Formula C8H9FN2
Molecular Weight 152.17 g/mol
IUPAC Name 4-(azetidin-3-yl)-3-fluoropyridine
Standard InChI InChI=1S/C8H9FN2/c9-8-5-10-2-1-7(8)6-3-11-4-6/h1-2,5-6,11H,3-4H2
Standard InChI Key VWFKGJYQVXDBMI-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C2=C(C=NC=C2)F

Introduction

Molecular Structure and Physicochemical Properties

4-(Azetidin-3-yl)-3-fluoropyridine is a bicyclic aromatic compound comprising a pyridine ring substituted with fluorine at the 3-position and an azetidine ring at the 4-position. The azetidine group introduces strain into the molecule, enhancing its reactivity compared to larger nitrogen-containing heterocycles like pyrrolidine or piperidine .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₉FN₂
Molecular Weight152.17 g/mol
IUPAC Name3-Fluoro-4-(azetidin-3-yl)pyridine
CAS Number1260869-78-0
Topological Polar Surface Area25.5 Ų

The fluorine atom at C3 significantly alters electronic distribution, increasing the pyridine ring's electrophilicity at the ortho and para positions . This property facilitates nucleophilic aromatic substitution reactions, making the compound a versatile intermediate in drug discovery.

Synthetic Methodologies

Pyridine N-Oxide Precursor Route

A metal-free approach adapted from Xiong et al. (2015) enables regioselective functionalization of pyridine N-oxides . For 4-substituted derivatives:

  • N-Oxidation: Pyridine undergoes oxidation with mCPBA to form N-oxide.

  • C4 Activation: Treatment with triflic anhydride generates a reactive triflate intermediate.

  • Azetidine Coupling: Nucleophilic displacement with azetidine-3-boronic acid under Suzuki-Miyaura conditions yields the target compound.

This method achieves yields of 68-72% with excellent regiocontrol, avoiding transition-metal catalysts that complicate purification .

Direct Functionalization of Fluoropyridines

Recent advances employ deoxygenative cross-coupling strategies. Xie et al. (2018) demonstrated radical-mediated activation of fluoropyridines using nitriles, enabling direct C-H functionalization at the 4-position . While less explored for azetidine incorporation, this pathway offers potential for scalable synthesis.

Applications in Medicinal Chemistry

Bioisosteric Replacement

The azetidine-fluoropyridine motif serves as a bioisostere for:

  • Piperidine rings in CNS-targeting drugs, reducing metabolic oxidation

  • Phenyl groups in kinase inhibitors, improving solubility and target affinity

Table 2: Pharmacological Profiles of Analogues

CompoundTargetIC₅₀ (nM)Reference
2-(Azetidin-3-yl)-3-fluoropyridineTau protein11.2
4-(Azetidin-3-yl)-5-fluoropyrimidineBTK kinase3.8

Notably, dihydrochloride salts of related compounds show enhanced aqueous solubility (up to 12 mg/mL) compared to free bases, critical for in vivo studies.

Material Science Applications

The compound's electronic properties make it valuable in:

  • Organic semiconductors: Fluorine substitution reduces HOMO-LUMO gap (ΔE = 3.1 eV)

  • Coordination polymers: Azetidine nitrogen participates in metal-ligand bonding with Cu(II) and Pd(0)

Recent work by Zhang et al. (2021) incorporated fluorinated azetidine-pyridine motifs into quinoline-based PET tracers, achieving 89% radiochemical purity in clinical formulations .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral azetidine derivatives

  • PROTAC Integration: Exploiting the compound's bifunctional nature for targeted protein degradation

  • Polymer Chemistry: Designing fluorinated azetidine-containing monomers for high-performance thermoplastics

Emerging techniques like flow chemistry and machine learning-assisted reaction optimization promise to address current challenges in scalability and functionalization .

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